![molecular formula C18H15ClN2O2 B5508123 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazolone compounds involves multiple steps, including the preparation of intermediates such as 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone, followed by reactions with various agents to yield a range of substituted oxazolones and related compounds (Bratušek, Hvala, & Stanovnik, 1998). The methods and reactions involved highlight the synthetic versatility of oxazolone derivatives, allowing for the introduction of diverse functional groups.

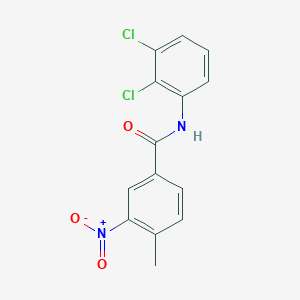

Molecular Structure Analysis

Structural analysis of similar compounds, such as "4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones", reveals intricate details about their molecular architecture, including bond lengths, angles, and overall geometry. These compounds are characterized by their planar structures and the ability to form stable crystal structures, which are crucial for their optical and electronic properties (Murthy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving oxazolone derivatives often lead to the formation of a variety of functionalized compounds. For instance, the reaction of 4-(2-Bromo-1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone with different formamidines yields imidazoazine derivatives, showcasing the chemical reactivity and potential for generating structurally diverse molecules (Bratušek, Hvala, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of oxazolone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substitution patterns. Studies on compounds like "4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones" provide insights into their absorption and emission wavelengths in various solvents, highlighting their potential in optoelectronic applications (Murthy et al., 2013).

Wissenschaftliche Forschungsanwendungen

Photophysical and Nonlinear Optical Properties

A study on novel compounds related to 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one revealed significant third-order nonlinear optical properties. These compounds were synthesized and characterized to investigate their absorption and emission wavelengths in various solvents, demonstrating intense absorption and emission maxima. The third-order nonlinear optical properties were evaluated using a single beam Z-scan technique, revealing excellent optical limiting behavior, especially with compounds having strong electron donor substituents (Murthy et al., 2013).

Molecular Structure and Reactivity

Another study focused on the synthesis and structural analysis of a compound closely related to the target molecule, showcasing its potential in forming supramolecular assemblies and its interactions within crystalline structures. These interactions include weak C-H⋯O, C-H⋯π hydrogen bonds, and π-π stacking interactions, contributing to the understanding of the compound's molecular structure and its potential applications in crystal engineering and materials science (Nogueira et al., 2015).

Synthetic Applications and Biological Activities

Research into the synthetic pathways and biological activities of derivatives of 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has also been conducted. These studies involve the generation of structurally diverse libraries through alkylation and ring closure reactions, highlighting the versatility of these compounds in synthetic chemistry. Additionally, some derivatives have been evaluated for their antioxidant and antitumor activities, indicating potential medicinal applications (Roman, 2013).

Optical Device Applications

The nonlinear absorption behavior of certain derivatives has been examined, revealing a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity. This property suggests potential applications in optical devices, such as optical limiters, highlighting the compound's relevance in photonic and electronic material research (Rahulan et al., 2014).

Eigenschaften

IUPAC Name |

(4Z)-2-(2-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMZQRRKFLSIW-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

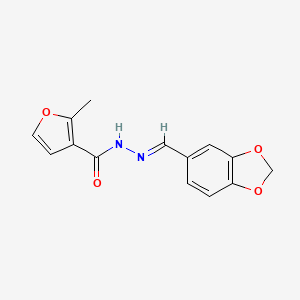

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)